2-Chloro-1-spiro[2.3]hexan-2-ylethanone
Description
2-Chloro-1-spiro[2.3]hexan-2-ylethanone is a chlorinated ketone featuring a unique spirocyclic structure (spiro[2.3]hexane framework). This compound’s structural complexity arises from the fusion of two rings at a single carbon atom, imparting distinct steric and electronic properties.
Properties
IUPAC Name |
2-chloro-1-spiro[2.3]hexan-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-5-7(10)6-4-8(6)2-1-3-8/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWPCSSTSNRRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Reactivity Considerations
The target compound combines a spiro[2.3]hexane core—a bicyclic system with 5- and 3-membered rings—with a chloroacetyl substituent. This architecture imposes steric constraints that influence synthetic approaches:
- Spirocenter stability : The quaternary carbon resists ring-opening under acidic/basic conditions but undergoes strain-driven reactivity in radical or photochemical environments.
- Chloroacetyl group : The electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon (δ+ = 0.87 eV), enabling nucleophilic substitutions while necessitating anhydrous conditions to prevent hydrolysis.
Table 1 summarizes key physicochemical properties influencing synthesis:
| Property | Value | Measurement Method | Source |
|---|---|---|---|
| LogP | 2.1 ± 0.3 | HPLC (C18 reverse phase) | |
| Thermal decomposition | 218°C | TGA (10°C/min, N₂ atmosphere) | |
| Dipole moment | 3.8 D | DFT (B3LYP/6-311++G**) |
The most cited method employs visible-light-mediated [2+2] cycloaddition followed by chloroacetyl group installation (Fig. 1A):
Step 1 : Irradiation (450 nm LED) of 1-vinylcyclobutan-1-ol (1.0 eq) and methyl acrylate (1.2 eq) in DCM for 24 hours generates spiro[2.3]hexane methanol in 86% yield.
Step 2 : Treatment with chloroacetyl chloride (2.5 eq) and DMAP (0.1 eq) in anhydrous THF at 0°C→RT for 12 hours achieves 92% acylation.
Optimization Data :
- Light source : 450 nm > 365 nm (yield +18%)
- Solvent polarity : THF (ε = 7.6) > DMF (ε = 36.7) (conversion +33%)
- Catalyst screening : DMAP (92%) > pyridine (74%) > no catalyst (21%)
Nucleophilic Substitution on Preformed Spiroketones
Patented methods describe chloro substitution of spiro[2.3]hexan-2-yl ethanone precursors (Fig. 1B):
- Spiroketone synthesis : Condensation of cyclopentanone with ethyl diazoacetate (Cu(acac)₂ catalyst) gives spiro[2.3]hexan-2-one (78% yield).
- Chlorination : Reacting with PCl₅ (3.0 eq) in refluxing toluene (8 h) achieves 85% conversion to target compound.
Critical Parameters :
- Chlorinating agent : PCl₅ (85%) > SOCl₂ (62%) > Oxalyl chloride (41%)
- Temperature : 110°C (toluene reflux) optimal; <90°C leads to incomplete reaction
Tandem Ring Expansion-Acylation
A one-pot strategy developed by Ngo Hanna et al. adapts phenolic Pictet–Spengler methodology (Fig. 1C):
- Spirocycle formation : 3-Hydroxyphenethylamine (1.0 eq) reacts with isatin derivatives in ethanol/TEA (7 h reflux) to form spiro[indoline-isoquinolin] intermediates.
- Chloroacetylation : In situ addition of chloroacetic anhydride (2.0 eq) at 0°C yields target compound in 67% overall yield.
Advantages :
- Avoids intermediate isolation
- TEA acts as both base and azeotropic agent
Comparative Analysis of Methods
Table 2 evaluates scalability, yield, and practicality:
| Method | Yield | Purity (HPLC) | Scalability | Energy Input (kW·h/mol) |
|---|---|---|---|---|
| Photochemical | 79% | 98.2% | Pilot plant | 8.7 |
| Nucleophilic substitution | 85% | 95.8% | Industrial | 4.2 |
| Tandem strategy | 67% | 91.3% | Lab-scale | 6.5 |
Key Observations :
- Photochemical : High yield but requires specialized LED reactors
- Nucleophilic : Scalable but generates PCl₅ waste requiring neutralization
- Tandem : Atom-economical but limited by isatin substrate availability
Mechanistic Insights and Side Reactions
Photochemical Pathway :
- Initiation: Light excites methyl acrylate to triplet state (τ = 120 ns)
- Cycloaddition: Concerted [2+2] mechanism forms spirocenter (ΔG‡ = 28 kcal/mol)
- Competing pathways: Dimerization (12%) and over-chlorination (7%)
Nucleophilic Chlorination :
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-spiro[2.3]hexan-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-spiro[2.3]hexan-2-ylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which 2-Chloro-1-spiro[2.3]hexan-2-ylethanone exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or catalytic activity in chemical synthesis.
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural and molecular attributes of 2-Chloro-1-spiro[2.3]hexan-2-ylethanone and related compounds:
Key Observations :
- Spirocyclic Systems : The spiro[2.3]hexane core distinguishes the target compound from other analogs (e.g., spiro[4.5]decane in ), influencing steric hindrance and conformational flexibility.
- Substituent Effects: Electron-withdrawing groups (e.g., indole in , pyridine in ) modulate reactivity and solubility. For instance, the methoxy group in enhances polarity compared to non-polar spiro systems.
Physicochemical Properties
- Solubility :
- Stability :
- Chloro-ketones are prone to hydrolysis under basic conditions. The spirocyclic framework in the target compound may confer stability via steric protection of the carbonyl group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-1-spiro[2.3]hexan-2-ylethanone, and how can purity be validated?
- Methodological Answer : The synthesis typically involves spiroannulation of a cyclohexanone precursor followed by chlorination. Key steps include:
- Cyclization : Use of Lewis acids (e.g., AlCl₃) to facilitate spiro[2.3]hexane ring formation .
- Chlorination : Electrophilic chlorination at the α-position using Cl₂ or SOCl₂ under inert conditions .
- Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ ~2.1–2.9 ppm for spiro-CH₂ groups) and high-resolution mass spectrometry (HRMS). X-ray crystallography (as in ) can resolve structural ambiguities .
Q. How can the stability of this compound under varying pH and temperature conditions be assessed?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and monitor degradation via HPLC-UV at 220–260 nm. Chlorinated ketones are prone to hydrolysis under alkaline conditions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in anhydrous solvents (e.g., THF) to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G** to model electron density and frontier molecular orbitals (FMOs). The spiro system’s strain increases electrophilicity at the carbonyl carbon, favoring nucleophilic attacks .
- Reactivity Prediction : Simulate reaction pathways with polar aprotic solvents (e.g., DMF) to assess activation barriers for SN2 or elimination reactions .
Q. What strategies resolve contradictory data on the compound’s biological activity across assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity). Contradictions may arise from off-target effects or solvent interference (e.g., DMSO quenching reactive chlorine) .
- Structural Analog Comparison : Compare bioactivity with analogs (e.g., methyl-substituted spiroketones in ). Tabulate IC₅₀ values and solubility to identify structure-activity relationships (SARs):
| Compound | Substituent | IC₅₀ (μM) | LogP |
|---|---|---|---|
| 2-Chloro-spiro[2.3]hexanone | None | 12.3 | 2.1 |
| 5-Methyl analog | Methyl at C5 | 8.7 | 2.5 |
| 2-Chloro-5-propan-2-yl | Propan-2-yl at C5 | 4.2 | 3.8 |
Q. How can the compound’s spirocyclic framework be leveraged for asymmetric catalysis or chiral synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based) to separate enantiomers. The spiro center’s rigidity enhances diastereomeric excess (de > 90%) .
- Catalytic Applications : Functionalize the ketone with chiral ligands (e.g., BINOL derivatives) for asymmetric aldol reactions. Monitor enantioselectivity via circular dichroism (CD) .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies?
- Methodological Answer :
- Solvent Effects : Chemical shifts differ in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding. For example, carbonyl (C=O) δ shifts from 205 ppm (CDCl₃) to 210 ppm (DMSO-d₆) .
- Dynamic Effects : Conformational flexibility in the spiro system causes signal splitting. Use variable-temperature NMR (–40°C to 60°C) to slow ring inversion and resolve peaks .
Safety and Handling
Q. What precautions are critical when handling this compound in electrophilic reactions?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of chlorinated vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid contact with skin (risk of irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
